Cas no 1506064-09-0 (4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine)

4-{1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine is a heterocyclic compound featuring a piperidine moiety linked to a substituted 1,2,4-triazole ring. This structure confers potential utility in medicinal chemistry and agrochemical applications due to its ability to modulate biological activity. The presence of the 1-methyl-3-isopropyl-1,2,4-triazole group enhances steric and electronic properties, while the piperidine scaffold offers conformational flexibility for target binding. The compound’s synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. Its stability under standard conditions and compatibility with common reaction conditions further underscore its practicality in research and development.
4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine structure
1506064-09-0 structure
Product name:4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine
CAS No:1506064-09-0
MF:C12H22N4
MW:222.329882144928
CID:6055398
PubChem ID:84037262

4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine
    • 4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
    • 1506064-09-0
    • EN300-1031196
    • Inchi: 1S/C12H22N4/c1-9(2)12-14-11(16(3)15-12)8-10-4-6-13-7-5-10/h9-10,13H,4-8H2,1-3H3
    • InChI Key: UPQANAKGWYWNRN-UHFFFAOYSA-N
    • SMILES: N1CCC(CC2=NC(C(C)C)=NN2C)CC1

Computed Properties

  • Exact Mass: 222.18444672g/mol
  • Monoisotopic Mass: 222.18444672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 42.7Ų

4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1031196-10.0g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0
10.0g
$5405.0 2023-07-10
Enamine
EN300-1031196-0.5g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0 95%
0.5g
$1207.0 2023-10-28
Enamine
EN300-1031196-0.25g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0 95%
0.25g
$1156.0 2023-10-28
Enamine
EN300-1031196-0.05g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0 95%
0.05g
$1056.0 2023-10-28
Enamine
EN300-1031196-5.0g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0
5.0g
$3645.0 2023-07-10
Enamine
EN300-1031196-5g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0 95%
5g
$3645.0 2023-10-28
Enamine
EN300-1031196-2.5g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0 95%
2.5g
$2464.0 2023-10-28
Enamine
EN300-1031196-1.0g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0
1.0g
$1256.0 2023-07-10
Enamine
EN300-1031196-1g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0 95%
1g
$1256.0 2023-10-28
Enamine
EN300-1031196-0.1g
4-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine
1506064-09-0 95%
0.1g
$1106.0 2023-10-28

Additional information on 4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine

Comprehensive Overview of 4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine (CAS No. 1506064-09-0)

The compound 4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine (CAS No. 1506064-09-0) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a piperidine backbone modified with a 1,2,4-triazole moiety, makes it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold, given the pharmacological relevance of both piperidine and triazole derivatives in modern therapeutics.

In recent years, the demand for triazole-containing compounds like 4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine has surged due to their broad-spectrum biological activities. These include antimicrobial, antifungal, and anti-inflammatory properties, aligning with current trends in combating antibiotic resistance and chronic diseases. The compound's methyl and isopropyl substituents further enhance its lipophilicity, a critical factor in optimizing drug bioavailability—a hot topic in medicinal chemistry discussions.

From a synthetic perspective, CAS No. 1506064-09-0 exemplifies the growing interest in click chemistry and fragment-based drug design. Its 1,2,4-triazole ring can participate in hydrogen bonding and metal coordination, making it valuable for designing enzyme inhibitors or catalysts. This aligns with industry searches for "small molecule modulators" and "targeted therapy intermediates," reflecting its relevance in precision medicine development.

Environmental and regulatory considerations also play a role in the compound's applications. Unlike many traditional agrochemicals, 4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine derivatives are being explored as low-persistence crop protectants, addressing the global push for sustainable agriculture. Its structural features may reduce bioaccumulation risks—a frequent concern in "green chemistry" forums and ESG-focused research.

Analytical characterization of this compound typically involves advanced techniques like LC-MS and NMR spectroscopy, topics frequently searched by quality control professionals. The presence of both aliphatic (piperidine) and aromatic (triazole) systems creates distinct spectroscopic signatures, useful for method development in "pharmaceutical impurity profiling"—another trending search phrase.

In material science, the 1H-1,2,4-triazole unit in CAS 1506064-09-0 has potential applications in coordination polymers and supramolecular chemistry. Researchers investigating "metal-organic frameworks (MOFs)" or "molecular sensors" may find this compound valuable for constructing nitrogen-rich ligands with tailored steric properties.

Commercial availability of 4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine meets the needs of pharmaceutical outsourcing trends, where companies seek reliable high-purity intermediates for accelerated drug development cycles. This connects to popular queries about "CDMO partnerships" and "scale-up synthesis" in the contract manufacturing sector.

Future research directions may explore the compound's structure-activity relationships (SAR) in greater depth, particularly how the isopropyl group influences target binding affinity. Such studies would contribute to the ongoing discourse about "molecular docking optimization" and "allosteric modulator design"—areas generating substantial academic and industrial interest.

In summary, 4-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperidine represents a multifaceted chemical entity bridging multiple disciplines. Its CAS No. 1506064-09-0 serves as a key identifier for researchers navigating the expanding landscape of heterocyclic chemistry, while its structural features continue to inspire innovations across therapeutic and material science frontiers.

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